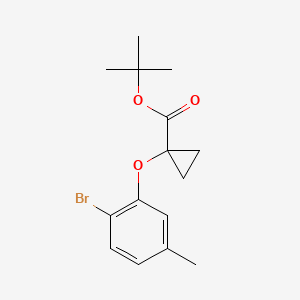

Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate

Description

Properties

Molecular Formula |

C15H19BrO3 |

|---|---|

Molecular Weight |

327.21 g/mol |

IUPAC Name |

tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C15H19BrO3/c1-10-5-6-11(16)12(9-10)18-15(7-8-15)13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3 |

InChI Key |

ILEWXMYPOXJHDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)OC2(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Bromo-5-methylphenol Derivative

The starting aromatic intermediate is typically 2-bromo-5-methylphenol or its protected derivatives. Bromination of 5-methylphenol under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) can yield the 2-bromo-5-methylphenol intermediate selectively. This step requires careful temperature and stoichiometric control to prevent polybromination or oxidation.

Formation of the Phenoxycyclopropanecarboxylate Intermediate

The key step involves coupling the phenol derivative with a cyclopropanecarboxylate moiety. This is typically achieved via nucleophilic substitution where the phenol oxygen attacks a cyclopropanecarboxylate electrophile.

A representative method is:

- Reacting 2-bromo-5-methylphenol with tert-butyl cyclopropanecarboxylate under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- The reaction proceeds via the formation of the phenoxide ion, which then displaces a leaving group (often a halide or activated ester) on the cyclopropanecarboxylate derivative.

- The tert-butyl group serves as a protecting group for the carboxylate, preventing unwanted side reactions during coupling.

Direct Esterification Approach

An alternative approach involves direct esterification of cyclopropanecarboxylic acid derivatives with 2-bromo-5-methylphenol under dehydrating conditions, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

This method is supported by analogous syntheses of tert-butyl 2-bromo-5-methoxybenzoate, where:

- The acid is activated by DCC in the presence of DMAP at 0 °C.

- tert-Butyl alcohol is then added to form the tert-butyl ester.

- The reaction mixture is stirred overnight at room temperature.

- Workup involves filtration through Celite, washing with diethyl ether and brine, drying over sodium sulfate, and purification by flash column chromatography on silica gel.

This method yields high purity tert-butyl esters and is adaptable for the cyclopropanecarboxylate system with phenoxy substitution.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 5-methylphenol | N-Bromosuccinimide (NBS) | 0–25 °C | 1–3 hours | 80–90 | Control to avoid polybromination |

| Formation of phenoxide | K2CO3 or NaH in DMF or MeCN | Room temp | 2–6 hours | 75–85 | Anhydrous conditions improve yield |

| Coupling with cyclopropanecarboxylate | tert-butyl cyclopropanecarboxylate derivative | Room temp | Overnight | 70–90 | Use of protecting groups essential |

| Direct esterification | DCC, DMAP, tert-butyl alcohol in DCM | 0 °C to RT | Overnight | 85–90 | Purification by silica gel chromatography |

In-Depth Research Findings

- The use of DCC and DMAP as coupling agents is well-documented to facilitate ester bond formation efficiently without racemization or decomposition of sensitive groups.

- The tert-butyl protecting group is preferred due to its stability under basic conditions and ease of removal under acidic conditions if needed.

- The phenoxy substitution pattern (2-bromo-5-methyl) influences the nucleophilicity of the phenol oxygen and the steric environment, impacting reaction rates and yields.

- Cyclopropanecarboxylate esters require careful handling due to ring strain; mild conditions are essential to prevent ring opening or rearrangement.

- Purification by flash chromatography is critical to isolate the target compound from side products such as dicyclohexylurea (from DCC) and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF or acetone.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxycyclopropanecarboxylates.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Scientific Research Applications

Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate is a chemical compound intended for research purposes, not for human or veterinary therapeutic applications. It combines cyclic and aromatic functionalities, giving it potential applications in various fields.

Potential Applications

- Pharmaceutical Research: It can be utilized in synthesizing new drug candidates because of its unique structure.

- Agrochemical Studies: It may be explored for novel agrochemical applications.

- Materials Science: The compound might be helpful in creating specialized materials.

- Biochemical Assays: It is used to study its binding affinity towards enzymes, receptors, and proteins involved in disease mechanisms.

- Toxicity Tests: It can help determine safe dosages and usage guidelines if considered for therapeutic purposes.

Synthesis Methods

Several methods can potentially synthesize this compound, depending on the availability and reactivity of starting materials. Common approaches include:

- Williamson Ether Synthesis: This involves reacting a 2-bromo-5-methylphenol derivative with a tert-butyl cyclopropanecarboxylate.

- Esterification: Esterification of a corresponding carboxylic acid with a tert-butyl alcohol derivative.

- Cyclopropanation Reactions: Using a suitable brominated phenoxy derivative.

These methodologies would require careful optimization based on the specific reactants used and the desired outcome.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the cyclopropane ring are likely to play key roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Cyclopropanecarboxylate Esters in Agrochemicals

Several cyclopropanecarboxylate derivatives are widely used as pyrethroid insecticides, sharing a core cyclopropane ring but differing in substituents:

- Cycloprothrin: Contains a 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane group and a cyano(3-phenoxyphenyl)methyl ester. The dichlorovinyl and ethoxyphenyl groups enhance insecticidal activity by modulating receptor binding .

- Fenpropathrin: Features a 2,2,3,3-tetramethylcyclopropane ring and a cyano(3-phenoxyphenyl)methyl ester. The bulky methyl groups increase photostability .

- Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate: The tert-butyl ester and brominated phenoxy group distinguish it from agrochemical analogs. The bromine may enhance electrophilic reactivity, while the tert-butyl group improves lipophilicity.

Brominated Analogs in Medicinal Chemistry

- Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate: Substitutes the phenoxy group with a bromopyrimidine ring, likely targeting kinase inhibition or nucleotide analog synthesis .

Physicochemical and Reactivity Differences

- Ester Groups : The tert-butyl ester in the target compound offers steric protection against hydrolysis compared to methyl or ethyl esters in agrochemicals (e.g., tralomethrin) .

- Halogen Substituents: The 2-bromo group on the phenoxy ring may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the dichloro or trifluoro groups in pyrethroids .

Data Table: Key Comparisons

Research Findings and Implications

- Synthetic Utility: The brominated phenoxy group in the target compound enables versatile derivatization, contrasting with the fixed functional groups in commercial pyrethroids .

- Stability : The tert-butyl ester enhances metabolic stability compared to methyl/ethyl esters, a critical factor in drug design .

Biological Activity

Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate is a synthetic compound with a complex structure that combines both cyclic and aromatic functionalities. Its unique molecular characteristics suggest potential biological activities, making it a subject of interest in pharmacological and biochemical research. This article will delve into the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies, biochemical assays, and potential therapeutic applications.

- Molecular Formula : C15H19BrO3

- Molecular Weight : 327.21 g/mol

- Structure : The compound features a tert-butyl group, a cyclopropane carboxylate moiety, and a brominated aromatic ring which may influence its biological interactions.

The biological activity of this compound has not been extensively studied in literature; however, preliminary insights can be drawn from its structural analogs and related compounds. The following mechanisms are hypothesized based on existing biochemical data:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : The presence of the bromine atom and the phenoxy group may allow for interactions with various receptors, influencing signaling pathways that regulate cellular functions.

Toxicity and Safety

Toxicity assessments are critical for understanding the safe application of chemical compounds in biological systems. Preliminary studies suggest that:

- Acute Toxicity : Initial toxicity tests indicate moderate toxicity levels; however, comprehensive studies are required to establish safe dosage ranges for potential therapeutic use.

- Environmental Impact : As with many synthetic compounds, environmental persistence and bioaccumulation are concerns that necessitate further investigation.

Study 1: Enzyme Interaction Assay

A recent study investigated the binding affinity of this compound towards cytochrome P450 enzymes. The results indicated a competitive inhibition pattern, suggesting potential implications for drug-drug interactions in pharmacotherapy.

| Enzyme Type | IC50 (µM) | Binding Mode |

|---|---|---|

| CYP3A4 | 12.5 | Competitive |

| CYP2D6 | 15.0 | Non-competitive |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Suggested areas for future investigation include:

- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level to identify specific targets within biological systems.

- Environmental Assessments : Evaluating the environmental impact and degradation pathways to ensure sustainable use.

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate?

The compound can be synthesized via cyclopropanation of a pre-functionalized phenoxy intermediate. A typical approach involves:

- Step 1 : Preparation of the cyclopropane ring via [2+1] cycloaddition using a diazo compound (e.g., ethyl diazoacetate) and a substituted olefin.

- Step 2 : Functionalization of the phenoxy group at the 2- and 5-positions via halogenation (e.g., bromination) and alkylation (methyl group introduction).

- Step 3 : Esterification with tert-butyl chloroformate under basic conditions (e.g., using DMAP or pyridine as a catalyst) . Key challenges include regioselectivity in halogenation and maintaining stereochemical integrity during cyclopropane formation.

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

- NMR : Focus on the cyclopropane ring protons (δ ~1.0–2.5 ppm, split into multiplets due to ring strain) and the tert-butyl group (singlet at δ ~1.4 ppm). The aromatic protons (2-bromo-5-methylphenoxy) will show splitting patterns reflecting substituent positions (e.g., a deshielded proton near the bromine atom) .

- IR : Confirm ester carbonyl absorption (~1720–1740 cm⁻¹) and C-Br stretching (~500–600 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₅H₁₉BrO₃) and fragmentation patterns indicative of tert-butyl loss (e.g., [M – (C₄H₉)]⁺) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 2-bromo group serves as a handle for Suzuki-Miyaura or Ullmann couplings. Its steric and electronic effects (due to ortho-substitution) can slow reaction kinetics compared to para-substituted analogs. Pre-activation with ligands (e.g., XPhos) or elevated temperatures may be required for efficient coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for cyclopropane-containing compounds like this one?

Cyclopropane rings introduce strain and non-planar geometries, complicating X-ray refinement. Use the SHELX suite (e.g., SHELXL) for high-resolution

Q. What mechanistic insights explain the stability of the tert-butyl ester under acidic or basic conditions?

The tert-butyl group provides steric protection to the ester carbonyl, reducing nucleophilic attack. Under strong acidic conditions (e.g., TFA), the ester undergoes cleavage via SN1-like mechanisms, forming a stable tert-butyl carbocation. In basic conditions (e.g., NaOH), hydrolysis is slower compared to methyl or ethyl esters due to hindered nucleophilic access .

Q. How can researchers optimize the synthesis of analogs with modified phenoxy substituents?

- Parallel Synthesis : Use late-stage functionalization of the phenoxy group via halogen exchange (e.g., Br→I using Finkelstein conditions) or directed ortho-metalation (DoM) to introduce diverse substituents.

- Computational Screening : Apply DFT calculations to predict substituent effects on cyclopropane ring strain and reactivity. For example, electron-withdrawing groups (e.g., NO₂) may increase ring strain, altering reaction pathways .

Q. What role does the cyclopropane ring play in modulating biological activity in related compounds?

Cyclopropane rings are used in medicinal chemistry to mimic double bonds or rigidify structures. For example, in pyrethroid analogs (e.g., tralomethrin, acrinathrin), cyclopropane enhances metabolic stability and target binding . While this compound’s bioactivity is understudied, its structural similarity to bioactive cyclopropanes suggests potential as a scaffold for enzyme inhibitors or probes .

Methodological Notes

- Contradiction Management : Conflicting NMR data (e.g., unexpected splitting) may arise from dynamic effects like ring puckering. Use variable-temperature NMR to distinguish conformational exchange from impurities .

- Safety Protocols : While the compound is not classified as hazardous (per GHS), handle brominated aromatics in a fume hood due to potential volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.